3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Overview
Description
This compound, also known as 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, is a chemical with the molecular formula C18H15FIN3O4 . It has a molecular weight of 483.232 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is substituted with a cyclopropyl group, a 2-fluoro-4-iodophenyl group, and two methyl groups . The compound also contains a hydroxy group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .Scientific Research Applications
Chemical Synthesis and Reactions
- Ring Closure Reactions : This compound undergoes ring closure reactions leading to various derivatives. Khattab, Tinh, and Stadlbauer (1996) discussed the cyclocondensation of N-substituted aminouracils with malonates to produce pyrido[2,3-d]pyrimidine-2,4,7-triones, which can undergo further reactions to yield other compounds (Khattab, Tinh, & Stadlbauer, 1996).
- One-Pot Synthesis : Brahmachari and Nayek (2017) developed a catalyst-free one-pot synthesis method for various pyrido[2,3-d]pyrimidine derivatives, highlighting its applicability in the synthesis of pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Molecular Modeling and Drug Design
- Anticancer Drug Development : Santana et al. (2020) conducted molecular modeling studies on chromene derivatives related to pyrido[2,3-d]pyrimidines, suggesting their potential as DNA intercalators and leads for anticancer drugs (Santana et al., 2020).
- Spiro-Cyclohexanetriones Studies : Low et al. (2004) explored the supramolecular structures of hexahydropyridopyrimidine-spiro-cyclohexanetriones, contributing to the understanding of molecular interactions critical in drug design (Low et al., 2004).
Synthesis and Antitumor Activity
- Pyrimidine Derivatives Synthesis : Gineinah, Nasr, Badr, and El-Husseiny (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antitumor activity, offering insights into potential therapeutic applications (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Antioxidant Synthesis
- Synthesis and Antioxidant Activity : Cahyana, Liandi, and Zaky (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their antioxidant activity, demonstrating the compound's potential in developing antioxidant agents (Cahyana, Liandi, & Zaky, 2020).
Properties
IUPAC Name |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FIN3O4/c1-8-14(24)13-15(21(2)16(8)25)23(12-6-3-9(20)7-11(12)19)18(27)22(17(13)26)10-4-5-10/h3,6-7,10,24H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHFXMZMCYWCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N(C1=O)C)N(C(=O)N(C2=O)C3CC3)C4=C(C=C(C=C4)I)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FIN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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